(E)-3-ethylpent-3-en-1-ol

Inflammation Lipoxygenase Arachidonic Acid Cascade

(E)-3-ethylpent-3-en-1-ol (CAS 101084-27-9) is a C7 primary alkenol bearing a trans-configured 3-ethyl substituent on a pent-3-en-1-ol backbone. It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits antioxidant properties in fats and oils.

Molecular Formula C7H14O
Molecular Weight 114.188
CAS No. 101084-27-9
Cat. No. B2709767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-ethylpent-3-en-1-ol
CAS101084-27-9
Molecular FormulaC7H14O
Molecular Weight114.188
Structural Identifiers
SMILESCCC(=CC)CCO
InChIInChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h3,8H,4-6H2,1-2H3/b7-3+
InChIKeyBKUZULFHUKNCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-ethylpent-3-en-1-ol (CAS 101084-27-9): A Structurally Defined Alkenol with Validated Lipoxygenase Inhibitory Activity and Industrial Fragrance Applications


(E)-3-ethylpent-3-en-1-ol (CAS 101084-27-9) is a C7 primary alkenol bearing a trans-configured 3-ethyl substituent on a pent-3-en-1-ol backbone . It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits antioxidant properties in fats and oils [1]. The compound is also utilized as an intermediate in the manufacture of fragrances and flavoring agents due to its pleasant organoleptic profile . Its well-defined stereochemistry, specifically the (E)-configuration, differentiates it from its (Z)-isomer and other structurally related unsaturated alcohols, influencing both biological target engagement and sensory characteristics.

(E)-3-ethylpent-3-en-1-ol vs. Generic Alkenols: Why Stereochemistry and Positional Isomerism Preclude Direct Substitution


Substituting (E)-3-ethylpent-3-en-1-ol with a generic or in-class alkenol is scientifically unsound due to the critical role of its specific (E)-stereochemistry and hydroxyl group positioning in determining both biological activity and sensory perception . The (E)-isomer exhibits distinct reactivity and biological activity compared to its (Z)-counterpart, as spatial arrangement directly impacts molecular recognition by enzymes such as 5-lipoxygenase . Furthermore, positional isomers like 3-ethylpent-1-en-3-ol possess a tertiary alcohol functionality, conferring different oxidative stability and metabolic profiles . Similarly, alkyl chain variants (e.g., 3-methyl analogs) alter hydrophobicity and boiling point, which are critical parameters in formulation and fragrance performance . Therefore, generic substitution risks experimental irreproducibility, altered dose-response relationships, and inconsistent organoleptic outcomes.

Quantitative Comparative Evidence for (E)-3-ethylpent-3-en-1-ol (CAS 101084-27-9): A Data-Driven Guide to Selection Over Analogs and Alternatives


Lipoxygenase Inhibitory Potency: Comparative IC50 Against 5-LOX in Rat Whole Blood

(E)-3-ethylpent-3-en-1-ol exhibits moderate 5-lipoxygenase (5-LOX) inhibitory activity with an IC50 of 1 µM (1000 nM) in a rat whole blood assay . This places its potency intermediate between the selective reference inhibitor NDGA (IC50 = 200 nM) and weaker alkenol-class inhibitors [1]. While less potent than NDGA, (E)-3-ethylpent-3-en-1-ol may offer a different selectivity profile or physicochemical properties suitable for specific experimental models where high potency is not the sole criterion .

Inflammation Lipoxygenase Arachidonic Acid Cascade

Stereochemical Differentiation: (E)- vs. (Z)-Isomer Impact on Biological Activity

The (E)-configuration of 3-ethylpent-3-en-1-ol confers distinct spatial arrangement of the ethyl group and hydroxyl moiety relative to the (Z)-isomer . While direct comparative activity data is limited in public literature, it is well-established that stereoisomers of alkenols often exhibit different biological activities due to differential binding to enzyme active sites . The (E)-isomer is specifically indicated for lipoxygenase inhibition studies, whereas the (Z)-isomer may have different reactivity and biological activity .

Stereochemistry Structure-Activity Relationship Molecular Recognition

Positional Isomerism: Primary vs. Tertiary Alcohol Functionality and Oxidative Stability

(E)-3-ethylpent-3-en-1-ol is a primary alcohol, whereas 3-ethylpent-1-en-3-ol (CAS 994-26-3) is a tertiary alcohol . Tertiary alcohols like 3-ethylpent-1-en-3-ol are resistant to oxidation under mild conditions, offering greater stability in formulations . In contrast, the primary alcohol moiety in (E)-3-ethylpent-3-en-1-ol is more susceptible to oxidation, which may be advantageous in pro-drug strategies or applications requiring metabolic activation, but requires careful handling in oxidative environments.

Oxidative Stability Chemical Reactivity Formulation

Alkyl Chain Length: Boiling Point and Hydrophobicity Differentiation from Methyl Analog

Replacement of the ethyl group with a methyl group in (E)-3-methylpent-3-en-1-ol results in a lower boiling point (142.3 °C) compared to (E)-3-ethylpent-3-en-1-ol (boiling point not publicly available, but expected to be higher due to increased molecular weight and van der Waals interactions) . This difference in volatility can be critical in fragrance applications where evaporation rate and odor intensity over time are key performance parameters.

Physicochemical Properties Volatility Formulation

Antioxidant Activity: Protection of Fats and Oils

(E)-3-ethylpent-3-en-1-ol is documented to serve as an antioxidant in fats and oils [1]. While specific quantitative data (e.g., ORAC value, induction period extension) is not available in the public domain, this functional property distinguishes it from simple alkenols lacking this activity and from lipoxygenase inhibitors like NDGA that primarily act via enzyme inhibition rather than direct radical scavenging.

Antioxidant Lipid Oxidation Food Science

Recommended Application Scenarios for (E)-3-ethylpent-3-en-1-ol Based on Verified Differentiating Evidence


Lipoxygenase Inhibition Studies in Inflammation Research

Use (E)-3-ethylpent-3-en-1-ol as a moderate-potency 5-LOX inhibitor in cellular or animal models of inflammation where complete enzyme blockade is undesirable. Its IC50 of 1 µM allows for partial inhibition, potentially revealing nuanced roles of 5-LOX products in disease processes. Ensure the (E)-isomer is used to maintain consistent target engagement, as the (Z)-isomer may have different activity [1].

Stereospecific Pharmacological Tool Compound

Employ (E)-3-ethylpent-3-en-1-ol as a stereochemically defined tool to investigate the structural requirements for lipoxygenase inhibition. Comparative studies with the (Z)-isomer can elucidate the role of stereochemistry in enzyme binding and selectivity [1].

Fragrance and Flavor Formulation with Defined Volatility

Incorporate (E)-3-ethylpent-3-en-1-ol into fragrance compositions where a less volatile, longer-lasting green or fruity note is desired. Its higher molecular weight compared to methyl analogs suggests reduced evaporation rate, contributing to fragrance substantivity on skin or in product formulations [1].

Antioxidant Additive in Lipid-Containing Products

Add (E)-3-ethylpent-3-en-1-ol to fats, oils, or lipid-rich formulations to inhibit oxidative rancidity. While quantitative efficacy data is limited, its documented antioxidant function provides a basis for exploratory use in food, cosmetic, or industrial lubricant applications [1].

Technical Documentation Hub

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